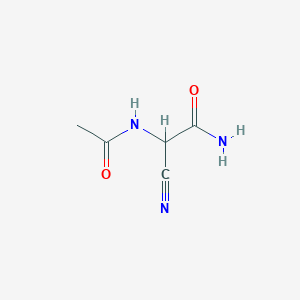
2-Acetylamino-2-cyano-acetamide
Descripción general
Descripción
2-Acetylamino-2-cyano-acetamide is a compound with the molecular formula C5H7N3O2 . It has a molecular weight of 141.13 g/mol . The IUPAC name for this compound is 2-acetamido-2-cyanoacetamide .
Synthesis Analysis
The synthesis of cyanoacetamides like 2-Acetylamino-2-cyano-acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The InChI representation of 2-Acetylamino-2-cyano-acetamide isInChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9) . The Canonical SMILES representation is CC(=O)NC(C#N)C(=O)N . Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-Acetylamino-2-cyano-acetamide has a molecular weight of 141.13 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 141.053826475 g/mol . The Topological Polar Surface Area is 96 Ų .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Cyanoacetamides, including 2-acetamido-2-cyanoacetamide, are versatile precursors in the synthesis of a set of pharmacologically active organic compounds and agrochemicals . They are particularly useful in the synthesis of five- and six-membered heterocycles and their fused heterocycles .
Reactivity of Cyanoacetamide Derivatives
The cyano and carbonyl groups of these compounds react efficiently with common bidentate reagents to afford a variety of heterocycles . Additionally, the methylene group of these compounds can participate in a group of condensation and substitution reactions .
Synthesis of Monocyclic Compounds
Monocyclic compounds with five or six-membered rings with one or more hetero atoms can be synthesized using cyanoacetamides .
Synthesis of Fused Heterocycles
Cyanoacetamides can be used to synthesize fused heterocycles, including carbocyclic fused heterocycles, two fused heterocycles, three fused heterocycles, and spiro compounds .
Synthesis of Hybrid Nanosystems
A new curcuminoid molecule has been designed and synthesized, containing a central -(CH2)2-COOH chain at the α carbon of the keto-enol moiety in the structure . The carboxylic acid group is added to react with exposed amino groups on silica oxide nanoparticles (nSiO2), forming an amide bond to attach the curcuminoid moiety to the nSiO2 covalently .
Optical Properties of Hybrid Nanosystems
The synthesized hybrid nanosystem, nSiO2-NHCO-CCM, displays significant emission properties, with a maximum emission at 538 nm in dichloromethane . This new nanosystem is evaluated in the presence of kerosene in water, showing an emission band at 525 nm as a detection response .
Propiedades
IUPAC Name |
2-acetamido-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEWMEZOBFGNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336910 | |
| Record name | 2-Acetylamino-2-cyano-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylamino-2-cyano-acetamide | |
CAS RN |
14056-39-4 | |
| Record name | 2-Acetylamino-2-cyano-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Acetylamino-2-cyano-acetamide in the context of mosquito control?
A1: The research paper highlights the rising global interest in utilizing naturally available phyto-products like 2-Acetylamino-2-cyano-acetamide as safer alternatives to synthetic chemical pesticides for mosquito control []. This compound, identified as a major component in Leucas crustacea leaf methanol extract, exhibited promising adulticidal activity against Aedes aegypti and Culex quinquefasciatus mosquitoes [].
Q2: What is the reported efficacy of 2-Acetylamino-2-cyano-acetamide against mosquitoes?
A2: The study demonstrated that 2-Acetylamino-2-cyano-acetamide exhibited potent adulticidal activity against both Aedes aegypti and Culex quinquefasciatus []. Although the exact mechanism of action remains unclear, the research suggests that this compound, along with other phytochemicals identified in the Leucas crustacea extract, could contribute to its overall efficacy in controlling mosquito populations []. Further research is needed to fully understand the compound's mode of action and to evaluate its potential for development into a novel phyto-mosquitocide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



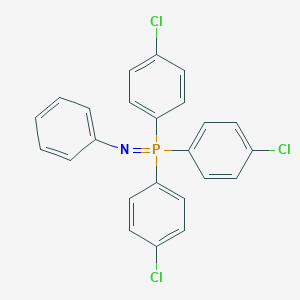
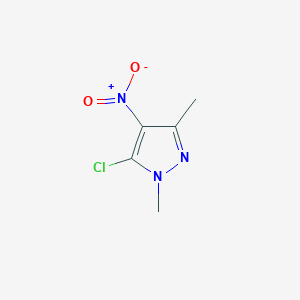


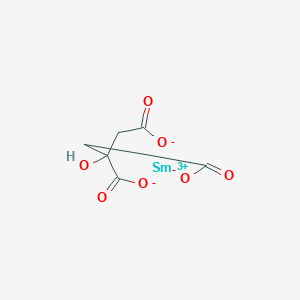
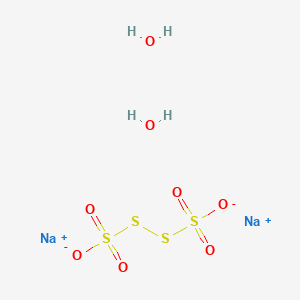

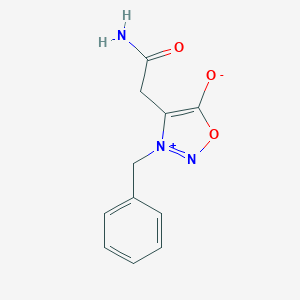
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
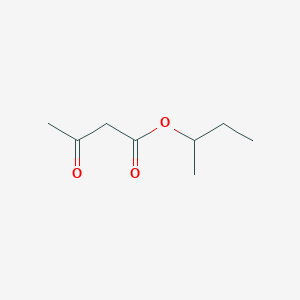
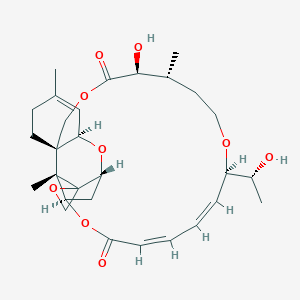

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
